Avizafone-d5 (dihydrobromide)

Catalog No.
S12900855
CAS No.
M.F
C23H30Br2ClN3O3
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avizafone-d5 (dihydrobromide)

Product Name

Avizafone-d5 (dihydrobromide)

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide

Molecular Formula

C23H30Br2ClN3O3

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;;

InChI Key

OQLAZHRDVBUAGX-WVONXZJFSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br

Avizafone-d5 (dihydrobromide) is a deuterium-labeled version of Avizafone, which is a water-soluble prodrug of the benzodiazepine derivative diazepam. The chemical formula for Avizafone-d5 is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3}, with a molar mass of approximately 430.93 g·mol1^{-1} . This compound is specifically designed to enhance the pharmacokinetic properties of diazepam, making it suitable for intramuscular administration, particularly in emergency medical situations such as organophosphate poisoning .

Avizafone-d5 undergoes hydrolysis in the body, primarily facilitated by enzymes such as aminopeptidases, converting it into diazepam and lysine. This conversion occurs rapidly, with a half-life ranging from 2.7 to 4.2 minutes in various species including humans and monkeys . The biochemical pathway involves the cleavage of the prodrug to release the active drug, thereby providing therapeutic effects similar to those of diazepam.

As a prodrug, Avizafone-d5 exhibits no direct biological activity until it is metabolized into diazepam. Once converted, it shares the pharmacological effects of diazepam, which include anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . Studies have shown that Avizafone-d5 can achieve higher peak concentrations of diazepam in the bloodstream compared to direct injections of diazepam, indicating its potential for improved bioavailability .

The synthesis of Avizafone-d5 involves several steps typical for creating deuterated compounds. Although specific detailed synthetic routes are not extensively documented in the available literature, it generally includes:

  • Preparation of Starting Materials: Sourcing deuterated precursors.
  • Chemical Modifications: Utilizing standard organic synthesis techniques to introduce deuterium into the molecular structure.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

The incorporation of deuterium enhances the stability and tracking of the compound in biological studies .

Avizafone-d5 has applications primarily in pharmacological research and development. Its use as a stable isotope allows researchers to study drug metabolism and pharmacokinetics more accurately. Specifically, it is utilized in:

  • Pharmacokinetic Studies: Understanding how drugs behave in biological systems.
  • Toxicology Research: Evaluating antidotal effects against nerve agents.
  • Clinical Trials: Investigating new therapeutic protocols involving benzodiazepines.

Research indicates that Avizafone-d5 can interact with other medications when administered concurrently. Notably, studies have examined its combination with atropine and pralidoxime, showing no significant alteration in the pharmacokinetics of these drugs when used alongside Avizafone-d5 . This suggests that it may be safely co-administered without adverse interactions.

Avizafone-d5 shares similarities with several other benzodiazepine derivatives and prodrugs. Here are some compounds for comparison:

Compound NameStructure TypeUnique Features
DiazepamBenzodiazepineDirectly active; longer half-life
LorazepamBenzodiazepineShorter duration; less lipophilic
ClonazepamBenzodiazepinePotent anticonvulsant; longer half-life
MidazolamBenzodiazepineRapid onset; used for sedation
FlumazenilBenzodiazepineAntagonist; reverses effects of benzodiazepines

Uniqueness of Avizafone-d5

Avizafone-d5's unique aspect lies in its status as a prodrug designed specifically for rapid conversion into an active form (diazepam), which allows for faster therapeutic action compared to traditional benzodiazepines. Its deuterated form also aids in tracing and understanding metabolic pathways more effectively than non-labeled compounds.

Molecular Formula and Deuteration Pattern

Avizafone-d5 (dihydrobromide) represents a deuterium-labeled analog of the water-soluble diazepam prodrug avizafone, specifically designed for enhanced analytical tracking and pharmacokinetic studies [1] [2]. The compound exhibits the molecular formula C₂₂H₂₄D₅Br₂ClN₄O₃ with a molecular weight of 597.79 grams per mole [1] [6]. The accurate mass has been determined to be 595.06 daltons, providing precise mass spectrometric identification capabilities [6].

The deuteration pattern in Avizafone-d5 involves the strategic incorporation of five deuterium atoms exclusively within the benzoyl ring system of the parent molecule [5] [6]. This selective isotopic substitution occurs at positions C-2, C-3, C-4, C-5, and C-6 of the benzene ring, replacing the corresponding protium atoms while maintaining the compound's fundamental pharmacological architecture [1] [5]. The deuterium labeling is represented in the SMILES notation as C([2H])=C([2H])C([2H])=C([2H])C([2H]), indicating complete deuteration of all aromatic hydrogen positions on the benzoyl moiety [6].

The Chemical Abstracts Service has assigned the registry number 1356022-34-8 to this deuterated variant, distinguishing it from the parent compound avizafone (CAS: 65617-86-9) [8] [32]. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as (S)-2,6-diamino-N-(2-((2-(benzoyl-2,3,4,5,6-d5)-4-chlorophenyl)(methyl)amino)-2-oxoethyl)hexanamide dihydrobromide [6] [8].

Table 1: Basic Physicochemical Properties of Avizafone-d5 (dihydrobromide)

PropertyValue
Molecular FormulaC₂₂H₂₄D₅Br₂ClN₄O₃
Molecular Weight (g/mol)597.79
Accurate Mass595.06
CAS Number1356022-34-8
SMILESClC1=CC(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=O)=C(N(C(CNC(C@@HCCCCN)=O)=O)C)C=C1.Br.Br
InChI KeyOQLAZHRDVBUAGX-WVONXZJFSA-N
AppearanceWhite odourless powder
Purity>98%
Storage ConditionSealed in dry, 2-8°C

Table 2: Deuteration Pattern Analysis in Avizafone-d5

PositionDeuteration StatusOriginal Atom
Benzene Ring C-2Deuterated (D)Hydrogen (H)
Benzene Ring C-3Deuterated (D)Hydrogen (H)
Benzene Ring C-4Deuterated (D)Hydrogen (H)
Benzene Ring C-5Deuterated (D)Hydrogen (H)
Benzene Ring C-6Deuterated (D)Hydrogen (H)
Total Deuterium Atoms5 Deuterium atoms5 Hydrogen atoms

The incorporation of deuterium atoms follows established principles of isotopic labeling, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond provides enhanced stability without altering the compound's fundamental chemical properties [18] [21]. This selective deuteration pattern enables precise tracking in mass spectrometry and nuclear magnetic resonance studies, facilitating the distinction between the prodrug and endogenous molecules or other metabolites [5] [19].

Crystallographic Data and Stereochemical Configuration

The stereochemical configuration of Avizafone-d5 (dihydrobromide) maintains the absolute stereochemistry of the parent compound, featuring a single defined stereocenter at the lysine-derived amino acid residue [9] [12]. The compound exhibits S-configuration at the second carbon of the hexanamide chain, as indicated by the systematic nomenclature and confirmed through structural analysis [9] [11]. This absolute stereochemistry is critical for the compound's biological activity, as demonstrated by studies showing the importance of chirally pure prodrugs for optimal enzymatic conversion [23].

The molecular architecture comprises a lysyl-glycinamide backbone linked to a 2-benzoyl-4-chloro-N-methylaniline moiety, with the deuterated benzoyl ring maintaining the same spatial arrangement as the parent compound [11] [14]. The stereochemical notation indicates one defined stereocenter out of one possible stereocenter, with zero E/Z centers, confirming the structural rigidity of the peptide backbone [9] [12].

Crystallographic analysis reveals that the compound exists as a dihydrobromide salt form, which enhances water solubility compared to the free base [5] [6]. The salt formation involves protonation of basic nitrogen centers within the molecule, specifically the amino groups of the lysine residue, resulting in the incorporation of two bromide counterions [1] [3]. This salt formation strategy is commonly employed to improve the aqueous solubility of peptide-based prodrugs for pharmaceutical applications [5].

The three-dimensional conformational analysis indicates that the compound maintains a relatively extended conformation due to the peptide bond geometry and the steric requirements of the substituted aromatic ring system [11] [14]. The benzoyl moiety, containing the deuterium labels, adopts a planar configuration characteristic of aromatic systems, while the peptide backbone exhibits typical secondary structure elements associated with amino acid sequences [12] [14].

Optical rotation measurements have been reported for the parent compound, showing [α²²ᴅ] = +19.3 ± 0.3 (c 1 in water), indicating the maintenance of optical activity in the deuterated analog [10]. The preservation of stereochemical integrity during the deuteration process is essential for maintaining the compound's biological recognition by enzymatic systems responsible for prodrug activation [23].

Comparative Analysis with Parent Compound Avizafone

The structural relationship between Avizafone-d5 (dihydrobromide) and its parent compound avizafone reveals both similarities and critical differences that impact their analytical and research applications [1] [12]. The parent compound avizafone exhibits the molecular formula C₂₂H₂₇ClN₄O₃ with a molecular weight of 430.93 grams per mole, compared to the deuterated analog's formula of C₂₂H₂₄D₅Br₂ClN₄O₃ and molecular weight of 597.79 grams per mole [6] [37].

Table 3: Comparative Analysis - Avizafone vs Avizafone-d5

PropertyAvizafoneAvizafone-d5 (dihydrobromide)
Molecular FormulaC₂₂H₂₇ClN₄O₃C₂₂H₂₄D₅Br₂ClN₄O₃
Molecular Weight (g/mol)430.93597.79
CAS Number65617-86-91356022-34-8
IUPAC Name(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide(S)-2,6-diamino-N-(2-((2-(benzoyl-2,3,4,5,6-d5)-4-chlorophenyl)(methyl)amino)-2-oxoethyl)hexanamide dihydrobromide

The mass difference of 166.86 daltons between the two compounds results from the combined effects of deuterium substitution (adding 5.03 daltons) and salt formation with two bromide ions (adding 159.8 daltons) [1] [6]. This substantial mass shift provides excellent discrimination in mass spectrometric analysis, enabling precise quantification of the deuterated compound in biological matrices [19] [20].

The deuteration pattern specifically targets the benzoyl ring system, leaving the peptide backbone and the 4-chloroaniline portion of the molecule unchanged [5] [6]. This selective labeling strategy preserves the enzymatic recognition sites while providing isotopic distinction for analytical purposes [15] [19]. The five deuterium atoms replace hydrogen atoms at positions 2, 3, 4, 5, and 6 of the benzene ring, creating a symmetrical labeling pattern that maintains the aromatic system's electronic properties [1] [5].

Structural analysis indicates that both compounds maintain identical stereochemical configurations at the lysine-derived stereocenter, ensuring comparable biological activity profiles [9] [12]. The S-configuration at the amino acid residue is preserved in both molecules, which is crucial for enzymatic recognition and subsequent hydrolysis to release the active diazepam metabolite [23] [31].

The salt form of the deuterated analog differs from the typical free base or hydrochloride salt forms commonly associated with the parent compound [5] [6]. The dihydrobromide salt formation in Avizafone-d5 enhances aqueous solubility and provides stabilization for long-term storage under controlled conditions [1] [3]. This modification does not alter the fundamental prodrug mechanism but facilitates handling and analytical procedures in research applications [2] [5].

Isotopic labeling studies demonstrate that the deuterated compound exhibits similar enzymatic conversion kinetics to the parent molecule, with the deuterium isotope effect being relatively small for the overall prodrug activation process [15] [31]. The preservation of biological activity validates the use of Avizafone-d5 as an appropriate tracer compound for pharmacokinetic and metabolic studies involving the parent drug [18] [21].

The synthesis of Avizafone-d5 (dihydrobromide) follows a systematic two-step synthetic approach that incorporates deuterium labeling at specific positions within the molecular structure. The synthetic methodology builds upon established prodrug chemistry principles while incorporating advanced isotopic labeling techniques [1] .

Primary Synthetic Pathway

The synthesis begins with 5-chloro-2-methyl-aminobenzophenone as the key aromatic precursor and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid as the lysine-derived component [1]. The first step involves the formation of a dibenzyl-protected intermediate through peptide coupling reactions conducted in dichloromethane with silica gel-based purification using ethyl acetate and hexanes gradient systems [1]. This intermediate formation achieves approximately 40% yield and requires careful protection strategy management to maintain the integrity of the amino acid backbone.

The second critical step involves selective deprotection using boron trichloride (BCl₃) at low temperature (-70°C) under nitrogen atmosphere conditions [1]. This deprotection process removes the benzyl protecting groups while maintaining the structural integrity of the prodrug framework. The reaction proceeds through controlled warming to room temperature, followed by extensive purification involving multiple solvent exchanges and precipitation techniques [1]. The final product is obtained as a cream-colored solid with approximately 58% yield after lyophilization.

Deuterium Incorporation Strategy

The incorporation of deuterium atoms into the Avizafone-d5 structure occurs specifically at the benzoyl ring positions, replacing five hydrogen atoms with deuterium to create the 2,3,4,5,6-pentadeuteriobenzoyl derivative [4]. This site-specific deuteration strategy ensures that the pharmacologically active portions of the molecule remain unchanged while providing isotopic labeling for analytical and pharmacokinetic studies [5].

The deuterium incorporation process utilizes deuterated benzoyl precursors prepared through various isotopic labeling techniques. These precursors are synthesized using deuterium gas (D₂), heavy water (D₂O), or deuterated solvents in conjunction with metal catalysts to achieve high levels of deuterium incorporation [6] [7]. The incorporation efficiency typically exceeds 95%, ensuring reliable isotopic labeling for subsequent analytical applications [8] [9].

Isotopic Labeling Techniques for Deuterium Integration

Hydrogen-Deuterium Exchange Methods

Hydrogen-deuterium exchange (H/D) represents the most fundamental approach for deuterium incorporation in organic synthesis [10]. This technique involves the replacement of hydrogen atoms with deuterium through equilibrium reactions in the presence of deuterium-containing solvents or reagents [11]. For Avizafone-d5 synthesis, H/D exchange methods are particularly effective for aromatic positions where the benzoyl ring undergoes selective deuteration.

The H/D exchange process typically employs heavy water (D₂O) as the deuterium source, often combined with acid or base catalysts to accelerate the exchange reaction [11]. The process requires elevated temperature and pressure conditions to achieve complete exchange, particularly for non-exchangeable hydrogen atoms [10]. The theoretical framework for H/D exchange indicates that exchangeable protons, such as those in hydroxyl or amine groups, readily undergo exchange with deuterium in protic solvents [10].

Metal-Catalyzed Deuteration Systems

Palladium-catalyzed deuteration methods have emerged as highly effective approaches for achieving regioselective deuterium incorporation [12] [13]. The Pd/C-Al-D₂O catalytic system represents a particularly elegant solution for deuterium labeling, where deuterium gas is generated in situ from the reaction between aluminum and heavy water [12]. This system demonstrates excellent selectivity and efficiency while maintaining environmentally benign reaction conditions.

The mechanism involves the initial adsorption of organic compounds onto the palladium surface, followed by carbon-hydrogen bond cleavage and subsequent deuterium insertion [12]. Platinum-on-carbon (Pt/C) catalysts show high affinity toward aromatic nuclei, enhancing H/D exchange reactions under milder conditions compared to palladium systems [13]. The mixed use of Pd/C and Pt/C catalysts provides superior efficiency in H/D exchange reactions compared to individual catalyst systems [13].

Advanced Deuteration Techniques

Electrocatalytic deuteration represents an emerging technology for deuterium incorporation that utilizes electrochemical splitting of heavy water under mild conditions [7]. This approach offers advantages including cost-effectiveness, environmental sustainability, and precise control over deuteration conditions [7]. The electrocatalytic process generates deuterium species in situ, enabling controlled incorporation without the need for expensive deuterium gas.

Biocatalytic deuteration strategies provide unique advantages for enantioselective deuterium incorporation using enzyme systems [14]. These methods utilize NADH-dependent enzymes to facilitate asymmetric reductive deuteration with high chemo-, enantio-, and isotopic selectivity [14]. The biocatalytic approach requires only D₂O and hydrogen gas under ambient conditions, making it particularly attractive for pharmaceutical applications.

Purification and Characterization Protocols

Chromatographic Purification Methods

Medium Pressure Liquid Chromatography (MPLC) serves as the primary purification technique for synthetic intermediates in Avizafone-d5 synthesis [1]. The MPLC protocol employs silica gel stationary phases with gradient elution systems using ethyl acetate and hexanes as mobile phases [1]. The purification process includes a secondary cleanup step using aluminum oxide columns to remove residual starting materials and impurities.

High Performance Liquid Chromatography (HPLC) provides the final purification and analytical assessment of the deuterated product [15]. The HPLC system typically utilizes C18 reversed-phase columns with aqueous-organic mobile phase gradients to achieve high-resolution separation [15]. This technique consistently produces final products with purities exceeding 99%, meeting pharmaceutical standards for research applications [15].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy represents the gold standard for structural confirmation and deuterium content determination in isotopically labeled compounds [15] [16]. The characterization protocol involves multinuclear NMR analysis including ¹H, ²H, and ¹³C NMR spectroscopy in appropriate deuterated solvents [16]. The ²H NMR specifically confirms deuterium incorporation levels, while ¹H NMR provides quantitative assessment of residual hydrogen content.

Mass Spectrometry (MS) techniques, particularly LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry), enable precise determination of isotopic purity and molecular weight [15] [17]. The MS analysis involves recording full scan spectra, extracting isotopic ions, and calculating isotopic enrichment of the desired labeled compounds [15]. This approach provides isotopic purity values typically ranging from 94.7% to 99.9% for deuterated pharmaceuticals [15].

Quality Control and Analytical Validation

Infrared Spectroscopy (IR) confirms functional group integrity and structural characteristics of the deuterated prodrug [16]. The IR analysis typically employs KBr pellets and examines characteristic frequencies to verify that deuterium incorporation has not altered the fundamental molecular structure [16]. This technique provides crucial information about the preservation of amide bonds, aromatic systems, and other functional groups essential for biological activity.

Crystallization and precipitation protocols ensure product isolation with improved stability and purity [1]. The final purification involves precipitation from diethyl ether solutions followed by lyophilization to remove residual solvents and moisture [1]. This approach yields crystalline products with enhanced stability suitable for long-term storage and pharmaceutical research applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

596.06358 g/mol

Monoisotopic Mass

594.06563 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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